TSA, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated method that can boost detection signals up to 100-fold compared to conventional immunohistochemistry (IHC) or immunocytochemistry (ICC) methods [1] [2].
The process relies on the enzyme Horseradish Peroxidase (HRP). HRP is first targeted to the molecule of interest, typically using an antibody conjugated to HRP [2]. In the presence of a small amount of hydrogen peroxide (H₂O₂), HRP activates the tyramide molecule, converting it into a highly reactive radical [3]. This activated tyramide then covalently binds to tyrosine residues on proteins near the site of the HRP enzyme, resulting in the dense deposition of label directly at the target site [1] [2].
The following diagram illustrates the core workflow of this signal amplification process:
While exact protocols vary by application, the general workflow for using this compound in IHC is as follows. Optimization is critical for success [4].
Core TSA Protocol for IHC [4]:
Critical Optimization Steps [4]:
The table below summarizes the performance characteristics and typical usage of this compound and related reagents:
| Characteristic | This compound / TSA | Alternative (Styramide) |
|---|---|---|
| Signal Amplification | Up to 100-fold [1] | 10-50 times higher than TSA [5] |
| Key Feature | Contains cleavable disulfide bond [6] | Higher reactivity than tyramide [5] |
| Primary Antibody Consumption | Reduced use compared to standard methods [1] | Significantly less consumption [5] |
| Primary Application | Detecting low-abundance targets in ICC, IHC, FISH [1] | Detecting extremely low-abundance targets [5] |
This compound is available from various suppliers as a standalone reagent or as a component in complete kits. The table below lists some commercial examples for your reference:
| Product Type | Example Supplier / Brand | Notes |
|---|---|---|
| Standalone Tyramide | Biotium [1] | Sold as "Biotin-XX Tyramide" (Catalog no. 92176), 0.5 mg size. |
| TSA Kits (Includes Biotin Tyramide) | Biotium [1] | Kits include tyramide, HRP conjugate, and buffers (e.g., Catalog no. 33018-33020). |
| Biotin-PEG(4)-SS-Tyramide | Peptide Solutions LLC [7] | Molecular weight 774.02 g/mol, sold in 50 mg size. |
Biotinyl-Tyramide is a key reagent in Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD) [1] [2]. This method is designed to detect low-abundance targets in techniques like Immunohistochemistry (IHC), Immunocytochemistry (ICC), and in situ hybridization (FISH) with a sensitivity that can be 10 to 200 times greater than standard methods, and up to 100-fold more sensitive in some applications [1] [3].
The mechanism is a peroxidase-driven reaction that results in the localized deposition of numerous biotin labels. The process works as follows [1] [2] [3]:
Figure 1: The core TSA mechanism. HRP catalyzes the activation of Biotinyl-Tyramide, leading to covalent labeling and highly amplified signal detection.
The following tables summarize key technical information for Biotinyl-Tyramide.
Table 1: Basic Chemical & Physical Properties [4]
| Property | Specification |
|---|---|
| Chemical Name | (3aS,4S,6aR)-Hexahydro-N-[2-(4-hydroxyphenyl)ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
| Molecular Weight | 363.47 g/mol |
| Molecular Formula | C18H25N3O3S |
| Purity | ≥98% (HPLC) |
| Storage | -20°C |
Table 2: Solubility & Stock Solution Preparation [4]
| Solvent | Max. Concentration (mg/mL) | Max. Concentration (mM) |
|---|---|---|
| DMSO | 36.35 | 100 |
| Solution Concentration | Volume per 1 mg of reagent |
|---|---|
| 1 mM | 2.75 mL |
| 5 mM | 0.55 mL |
| 10 mM | 0.28 mL |
The protocol for using Biotinyl-Tyramide in IHC or FISH involves sequential steps with critical optimization points to maximize sensitivity and minimize background [5] [6] [7].
Figure 2: A generalized workflow for experiments using Biotinyl-Tyramide, highlighting the TSA reaction core and optional multiplexing cycle.
Sample Preparation and Unmasking: This is often the most critical step for a sensitive, background-free assay [6].
Blocking: To reduce non-specific background, block endogenous peroxidases by incubating with 3% H₂O₂ for 60 minutes at room temperature [5] [3]. If using a streptavidin-HRP system for detection, also block endogenous biotin [5].
Antibody and TSA Reaction:
Signal Detection and Multiplexing: Detect the deposited biotin with enzymatically- or fluorophore-labeled streptavidin [1] [4]. For multiplexing, the covalent nature of the tyramide deposit allows for antibody elution (stripping) with gentle heating or specific buffers between rounds of staining, enabling the use of primary antibodies from the same host species in a single experiment [1] [2].
Based on the naming convention and molecular structure, "Biotin-SS-Tyramide" (CAS 678975-20-7) incorporates a disulfide bridge (-SS-) between the biotin and tyramine moieties [8]. This suggests it is a cleavable version of the reagent. The disulfide bond can be reduced by agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine), allowing the biotin tag to be removed. This feature is particularly useful for:
The disulfide bridge in molecules like Biotin-SS-Tyramide is a reducible S-S bond that is strategically incorporated to allow for controlled cleavage under mild conditions. Its primary function is to enable the efficient release of biotinylated molecules from streptavidin-coated beads, which is crucial for downstream analysis [1].
This function addresses a major challenge in biotechnology: the extremely high affinity between biotin and streptavidin (Kd ~ 10⁻¹⁴ M) [1]. While this strong interaction is excellent for capture and immobilization, it makes elution very difficult. Traditional methods require harsh denaturing conditions (like boiling in SDS buffer) or on-bead digestion, which can lead to issues such as streptavidin contamination in mass spectrometry, loss of information on biotinylation sites, and limited protein sequence coverage [1].
The disulfide bridge provides a solution. It can be cleanly cleaved using common reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine), allowing for the gentle elution of intact, biotinylated proteins or peptides for further analysis [1] [2].
This compound is used in Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD) [3] [4]. This is a highly sensitive technique primarily used for detecting low-abundance targets in cells and tissues (IHC, ICC, FISH), capable of boosting signals up to 100-fold compared to conventional methods [3].
The following diagram illustrates the key experimental workflow for using a cleavable biotin tyramide, from labeling to elution:
The cleavable biotin system is particularly valuable in modern proximity labeling proteomics, such as techniques using TurboID [1]. The table below summarizes the role of cleavable biotin in this context.
| Application Aspect | Role of Cleavable Biotin (e.g., this compound/S-S) |
|---|---|
| Core Technique | Enzymatic proximity labeling (e.g., with TurboID biotin ligase) in living cells [1]. |
| Primary Goal | To capture and identify proteins in a specific subcellular microenvironment (within a ~10 nm labeling radius) [1]. |
| Specific Advantage | Enables gentle elution of biotinylated proteins, preserving information on biotinylation sites and improving protein sequence coverage for mass spectrometry [1]. |
| Proof-of-Concept | Successfully applied to profile proteins of the mitochondrial inner membrane and matrix, achieving high spatial resolution [1]. |
The disulfide bridge is one of several strategies to create a cleavable biotin tag. The following table compares different approaches.
| Biotinylation Agent / Method | Key Feature | Cleavage Mechanism | Primary Advantage |
|---|---|---|---|
| This compound | Contains a disulfide bridge within the tyramide reagent. | Reduction with TCEP or DTT [1]. | Allows gentle elution after TSA; useful for imaging and proteomics. |
| NHS-SS-Biotin | An amine-reactive chemical label with a disulfide bridge. | Reduction with TCEP or DTT [1] [2]. | Standard for chemical biotinylation of proteins; mitigates trypsin digestion issues caused by biotin on lysines [1]. |
| Antibiotin Antibodies | Uses an antibody to bind and elute biotinylated proteins. | Competitive or mild acidic elution [1]. | Avoids streptavidin contamination. |
| Modified Avidins | Engineered streptavidin/avidin with lower binding affinity. | Competitive elution with excess biotin [1]. | Milder elution conditions than wild-type streptavidin. |
While an exact step-by-step protocol for this compound was not available in the search results, the general workflow for a cleavable biotin experiment, based on proximity labeling, is as follows [1]:
Thiol-cleavable biotin, exemplified by the NHS-SS-biotin reagent, contains a disulfide bridge (S-S) within its linker structure. This bridge is selectively cleaved under mild reducing conditions using agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), releasing the biotinylated molecule from streptavidin conjugates [1].
The key advantage of this system is the ability to perform gentle and efficient elution, which helps preserve protein functionality and allows for downstream analysis that is not possible with harsh elution methods.
The following section details a proven methodology for using thiol-cleavable biotin (SS-biotin) with the TurboID enzyme for proximity-dependent labeling of proteins in living cells, adapted from the research [1].
The diagram below illustrates the major experimental steps:
Experimental workflow for thiol-cleavable biotin-based proteomics, from labeling in live cells to protein analysis.
Cell Culture and Labeling
Cell Lysis and Protein Extraction
Streptavidin Enrichment and Washing
Thiol-Mediated Cleavage and Elution
Downstream Processing and Analysis
The table below summarizes the key advantages of the thiol-cleavable method over traditional on-bead digestion, as identified in the study [1].
| Feature/Aspect | Thiol-Cleavable Biotin Method | Traditional On-Bead Digestion |
|---|---|---|
| Elution Principle | Chemical reduction (TCEP) of disulfide bond | Protein digestion on solid support |
| Elution Specificity | Highly specific; elutes only SS-biotin conjugates | Non-specific; digests all bead-bound proteins |
| Streptavidin Contamination | Minimal (beads are removed before digestion) | Significant, dominates MS signal [1] |
| Biotinylation Site Identification | Possible from eluted, intact proteins | Lost, as biotinylated peptides remain bead-bound [1] |
| Protein Sequence Coverage | Higher due to solution-phase digestion | Limited by steric hindrance on beads [1] |
| Trypsin Digestion Efficiency | Improved (solution-phase after elution) | Reduced for biotinylated lysine residues [1] |
For researchers implementing this protocol, paying attention to the following points is critical for success:
The available search results did not contain specific information on "thiol-cleavable biotin tyramide." The provided data pertains to NHS-SS-biotin and SS-biotin used as a substrate for TurboID. The properties and protocols for biotin tyramide, which is typically used in peroxidase-based proximity labeling (e.g., HRP), may differ.
To find information on cleavable biotin tyramide, you may need to consult specialized reagent manufacturers or search for literature that specifically combines "tyramide" with "cleavable" or "disulfide bridge."
The table below summarizes the key physical properties and handling guidelines for Biotinyl Tyramide, compiled from chemical supplier data sheets [1] [2].
| Property | Specification / Guideline |
|---|---|
| Molecular Weight | 363.47 g/mol [1] [2] |
| Molecular Formula | C₁₈H₂₅N₃O₃S [1] [2] |
| CAS Number | 41994-02-9 [1] [2] |
| Appearance | White to off-white solid [1] [2] |
| Recommended Storage | Solid: -20°C; protected from light [2] |
| Solution Stability | Solutions in DMSO or Ethanol: -20°C for up to 1 month [1] [2] |
Biotinyl Tyramide is sparingly soluble in aqueous buffers directly. The following table outlines the recommended solvents and procedures for preparing stock solutions [1] [2].
| Solvent | Solubility / Preparation Method |
|---|---|
| DMSO | Soluble to at least 100 mg/mL (~275 mM). Sonication is recommended to aid dissolution [2]. |
| Ethanol | Soluble to at least 20 mg/mL [1]. |
| Aqueous Buffers | First dissolve in DMSO, then dilute with the aqueous buffer (e.g., PBS). A 1:5 DMSO:PBS ratio gives a solubility of ~0.16 mg/mL [1]. Supplier [2] recommends purging solvents with an inert gas for preparation. |
The following workflow details a general protocol for using Biotinyl Tyramide in immunohistochemistry (IHC) or immunofluorescence (IF) applications [2].
The diagram below illustrates the core principle of the Tyramide Signal Amplification (TSA) technique.
TSA workflow: HRP activation leads to localized biotin deposition for signal amplification.
Sample Preparation and Antigen Retrieval
Blocking
Primary Antibody Incubation
Secondary Antibody Incubation (if needed)
TSA Reaction with Biotinyl Tyramide
Signal Detection and Visualization
Biotinyl Tyramide is a powerful reagent for signal amplification via Catalyzed Reporter Deposition (CARD). Its primary advantage is the ability to significantly amplify a weak signal, thereby increasing the sensitivity of assays like IHC, ELISA, and in situ hybridization [1]. The covalent deposition of the biotin label means the signal is stable and localized to the site of the target antigen.
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated method that utilizes horseradish peroxidase (HRP) to covalently deposit labeled tyramide onto target proteins or nucleic acids, significantly enhancing detection sensitivity for low-abundance targets [1] [2].
The standard workflow for an immunoassay involves sample preparation, primary antibody binding, HRP-conjugated secondary reagent binding, and the key tyramide reaction [2]. When using biotinylated tyramide, the deposited biotin can be visualized using standard avidin-biotin-enzyme complex (ABC) techniques [1].
Below is a generalized workflow for a TSA-based immunoassay. You can adapt it for biotin-tyramide by substituting the final detection step.
This protocol is synthesized from commercial and research protocols for fluorescent TSA, with notes on adapting it for biotin-tyramide [3] [4]. The key difference is the final detection step, where a streptavidin-based detection system is used after the tyramide deposition.
Successful TSA relies on optimizing key parameters. Recent research highlights the following factors that significantly impact sensitivity and the signal-to-noise ratio.
| Parameter | Optimization Goal & Impact | Recommended Approach |
|---|---|---|
| Detection Antibody Concentration | Higher dilution reduces background; TSA allows for much higher primary antibody dilution (e.g., 1:10,000) than conventional IHC [6] [5]. | Perform a serial dilution series (e.g., 1:100 to 1:10,000) to find the optimal concentration [3]. |
| Biotinyl-Tyramide Concentration | Optimal concentration is crucial for maximum signal amplification. | Titrate the biotinyl-tyramide concentration; a study achieved a 10-fold sensitivity increase with optimization [6]. |
| TSA Reaction Time | Shorter times reduce non-specific background; longer times increase signal intensity. | Test incubation times between 0 and 10 minutes; start with 5 minutes and adjust [3]. A 3-fold increase in SNR is achievable [6]. |
| Blocking Specificity | Reducing non-specific binding in the hydrogel network or tissue. | Block unreacted chemical groups (e.g., acrylate double bonds in hydrogels) in addition to protein-based blocking [6]. |
| Antibody-Fluorophore Pairing | Pairing low-abundance targets with the brightest detection systems. | Use your brightest reporter (e.g., streptavidin-fluorophore) for the target with lowest expression [4]. |
TSA is highly suited for multiplex assays, allowing sequential detection of multiple targets using antibodies from the same host species. The covalent deposition of tyramide enables antibody stripping between rounds without signal loss [7] [4].
TSA is a powerful and flexible tool for enhancing detection sensitivity in biomedical research. Its compatibility with many standard lab techniques and its ability to be used for high-plex spatial biology studies (typically up to 8-plex) makes it invaluable for profiling the tumor microenvironment and understanding complex cellular interactions [3] [7].
I hope this detailed synthesis assists in your protocol development. Should you require specific information on the disulfide-cleavable function of this compound, you may need to consult the technical data sheet from the manufacturer directly.
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive technique designed to detect low-abundance targets that are difficult to visualize with conventional immunohistochemistry (IHC) or immunofluorescence (IF) [1] [2]. The method relies on the enzymatic activation of tyramide derivatives to dramatically increase the signal at the site of the target antigen.
The core principle is that horseradish peroxidase (HRP), once bound to the target site via an antibody, catalyzes the activation of tyramide in the presence of hydrogen peroxide (H₂O₂). This activated tyramide then covalently binds to electron-rich tyrosine residues on nearby proteins, depositing many tags (e.g., a fluorophore or biotin) for every single HRP enzyme present [1] [3]. This deposition creates a strong, localized signal.
While tyramide can be conjugated directly to fluorophores, using biotinyl-tyramide offers a key advantage: flexibility. The deposited biotin acts as a universal docking site that can be detected by streptavidin conjugated to a variety of labels (enzymes, fluorophores, or gold particles) chosen by the researcher to suit their specific experimental needs [1] [4].
The "SS" in "Biotin-SS-Tyramide" denotes a disulfide bridge within the linker. This specific chemistry is significant because the disulfide bond can be cleaved with reducing agents, allowing for the stripping of the biotin signal. This property is particularly useful for multiplex IHC, where you need to label multiple different antigens on the same tissue section using antibodies from the same host species [5].
The following protocol is adapted from a 2024 study detailing TSA for detecting Notch signaling components, which provides a robust and contemporary framework [3]. The workflow can be summarized in the following diagram:
Sample Preparation
Antigen Retrieval
Blocking
Primary Antibody Incubation
Secondary Antibody Incubation
Tyramide Signal Amplification
Detection
Multiplexing (Optional)
The table below summarizes the key advantages of the TSA method over conventional immunofluorescence, as highlighted in the search results [3]:
| Aspect | TSA | Conventional Immunofluorescence |
|---|---|---|
| Applications | Ideal for low-abundance proteins [3] | Best for high-abundance proteins [3] |
| Multiplexing Capabilities | High; allows multiple labels with same-species antibodies [1] [3] | Limited; requires primary antibodies from different species [3] |
| Antibody Species | Same species allowed for sequential staining [3] | Different species required to avoid cross-reactivity [3] |
| Sensitivity | Very high due to signal amplification [1] [3] | Relatively low [3] |
| Primary Antibody Dilution | Can be increased significantly (e.g., 50-fold) [1] | Standard dilution required |
TSA is a highly sensitive enzymatic method used to detect low-abundance targets in immunofluorescence (IF), immunohistochemistry (IHC), and in situ hybridization (ISH) [1] [2]. Its core principle involves using horseradish peroxidase (HRP) to catalyze the covalent deposition of labeled tyramide onto tyrosine residues near the target epitope [1] [3] [2].
The key advantage of this covalent deposition is a signal amplification that can be 10 to 100 times greater than conventional immunofluorescence methods [1] [2]. For biotinylated tyramide, the deposited biotin is subsequently detected with streptavidin conjugated to HRP or a fluorophore, enabling powerful signal amplification [1].
The workflow below outlines the key steps for a standard TSA-based immunofluorescence experiment. This process can be repeated with different labels for multiplex staining, with antibody stripping between rounds [2].
While the search results do not specify a "Biotin-SS-Tyramide" (which may imply a reducible disulfide bond), a standard Biotin-XX Tyramide is commercially available and can be used in the protocol above [1].
The table below summarizes this reagent and its common detection method:
| Tyramide Label | Ex/Em (nm) | Detection Method | Example Catalog No. (Biotium) | Compatible SuperBoost Kit (Thermo Fisher) |
|---|---|---|---|---|
| Biotin-XX | N/A | Incubate with fluorophore-conjugated streptavidin after TSA reaction. | 92176 [1] | Use with Streptavidin Poly-HRP kit (e.g., B40931, B40932, B40933) [2] |
For experimental design, consider these factors:
Various fluorescent and biotinylated tyramides are available to fit your experimental needs. The table below lists some common options:
| Tyramide Label | Ex/Em (nm) | Detection Channel | Example Catalog No. (Biotium) |
|---|---|---|---|
| CF488A | 490/515 | FITC / GFP | 92171 |
| CF568 | 562/583 | TRITC / RFP | 92173 |
| CF594 | 593/614 | Texas Red | 92174 |
| CF640R | 642/662 | Cy5 | 92175 |
| Biotin-XX | N/A | Requires Streptavidin conjugate | 92176 |
Data adapted from Biotium's product list [1].
The biotinyl-tyramide method, also known as Tyramide Signal Amplification (TSA) or CARD (Catalyzed Reporter Deposition), was successfully adapted for electron microscopy to detect various tissue antigens with high specificity and resolution. [1] [2]
This protocol is an indirect method where thin tissue sections are incubated successively with [2]:
In the presence of hydrogen peroxide, HRP catalyzes the oxidation of biotinyl-tyramide into a highly reactive radical. This radical covalently binds to electron-rich tyrosine residues on proteins in the immediate vicinity of the enzyme, depositing a dense filamentous material that is easily visible under EM. [1] [3] [2] This technique has been used to localize antigens like amylase, heat-shock protein 70, insulin, carbamoyl phosphate synthetase, and catalase in their specific cellular compartments with negligible background staining. [2]
The table below summarizes the main advantages and technical considerations of the biotinyl-tyramide method for EM based on the search results.
| Aspect | Description |
|---|---|
| Key Advantage | High sensitivity, allowing for the detection of low-abundance targets that might be missed with conventional immunogold techniques. [1] [4] |
| Specificity | Reported to be highly specific, with minimal non-specific deposition and low background. [2] |
| Limitation | The deposition of the reaction product can diffuse slightly from the original enzyme site, which may limit ultrastructural resolution compared to a discrete particulate marker like colloidal gold. [1] |
| Background Control | Critical to inactivate endogenous peroxidases by pre-treatment with H2O2 to prevent non-specific labeling and high background. [5] [4] |
The following diagram illustrates the core steps of the biotinyl-tyramide protocol for electron microscopy:
While the standard biotinyl-tyramide is highly effective, the This compound variant incorporates a disulfide (-SS-) cleavable linker within its structure (e.g., via a PEG spacer). [6] The primary theoretical advantage of this design is controlled signal termination.
After the tyramide has been deposited and the reaction is complete, treatment with a reducing agent (like DTT) can break the disulfide bond. This cleaves the biotin tag from the tyramide, which can help reduce non-specific background or allow for sequential labeling in multiplexing experiments. This feature is particularly valuable for quantitative studies or when the highest level of signal-to-noise ratio is critical.
The search results indicate that a commercial product "Biotin-PEG(4)-SS-Tyramide" is available from suppliers like Fisher Scientific. [6] To advance your work:
This document details a validated protocol for highly sensitive and background-free in situ hybridization (ISH) in formalin-fixed, paraffin-embedded (FFPE) tissue specimens using biotinyl-tyramide signal amplification (TSA). This method is particularly powerful for detecting low-abundance and single-copy nucleic acid sequences, such as integrated viral DNA [1].
Tyramide Signal Amplification is a catalytic method that greatly enhances the sensitivity of ISH and immunohistochemistry. The technique is also known as Catalyzed Reporter Deposition (CARD) [2].
The following table summarizes the critical steps and variables for a successful biotinyl-tyramide ISH assay [1].
| Protocol Phase | Key Steps | Purpose & Critical Parameters |
|---|---|---|
| Section Preparation | - Cut 6 µm sections. | To obtain thin tissue sections for analysis. |
| - Use adhesive slides (e.g., ADCELL). | Excellent tissue retention and minimal background [1]. | |
| - Bake overnight at 55°C, dewax, and rehydrate. | Prepares tissue for unmasking. |
| Tissue Unmasking | 1. Heat-based Antigen Retrieval: Immerse in 10 mM Sodium Citrate (pH 6.0) at 95°C for 30-40 min [1]. | Most critical step for sensitivity & clean background. Do not omit. | | | 2. Protease Digestion: Incubate with 100 µg/ml Pepsin in 0.2 M HCl at 25°C (2-35 min).
Achieving a sensitive, background-free signal requires careful attention to several key parameters, as identified in the optimization study [1].
This optimized protocol has been successfully applied to detect single-copy viral DNA in cell lines and clinical specimens [1].
Tyramide Signal Amplification (TSA) is an advanced enzymatic technique used to dramatically enhance detection sensitivity for low-abundance targets in immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH) applications [1]. This method, also referred to as Catalyzed Reporter Deposition (CARD), can boost signal intensity by 10- to 100-fold compared to conventional detection methods, enabling researchers to detect targets that would otherwise be undetectable with standard protocols [2]. The technique utilizes the catalytic activity of horseradish peroxidase (HRP) to deposit labeled tyramide molecules directly at the site of interest, creating a dense labeling that significantly amplifies the signal [1].
Biotin-tyramide represents a particularly versatile version of this technology, where the deposited tyramide is conjugated to biotin molecules. This approach allows for flexible detection with streptavidin conjugates while maintaining the exceptional sensitivity of the TSA system [3]. The biotinylated tyramide approach is compatible with various detection methods including fluorescence microscopy and brightfield imaging, making it suitable for a wide range of research applications [3].
The fundamental principle behind TSA involves the HRP-mediated activation and deposition of tyramide derivatives near the target epitope. When HRP, typically conjugated to a secondary antibody or streptavidin, encounters hydrogen peroxide (H₂O₂), it catalyzes the oxidation of biotin-tyramide, converting it into a highly reactive radical intermediate [1]. This activated tyramide rapidly forms covalent bonds with electron-rich tyrosine residues on nearby proteins, effectively depositing multiple biotin labels in close proximity to the original antigen-antibody interaction site [1] [2].
This enzymatic deposition creates a high-density labeling zone that dramatically increases the number of detectable reporter molecules compared to conventional immunofluorescence or enzymatic detection methods. The covalent nature of the binding ensures excellent spatial resolution, as the deposited tyramide does not diffuse away from the site of generation [1].
The following diagram illustrates the complete TSA process using biotin-tyramide:
The TSA methodology with biotin-tyramide offers several significant advantages over conventional detection methods. The exceptional sensitivity enables detection of low-abundance targets that would otherwise remain undetectable, while simultaneously reducing the required concentration of primary antibodies by 10-5000 times compared to standard protocols [1]. The covalent deposition of biotin labels provides excellent spatial resolution since the activated tyramide does not diffuse from the enzyme site, and the method is compatible with multiplexing experiments when combined with antibody stripping between labeling rounds [1]. Additionally, the biotin-tyramide approach offers detection flexibility, allowing researchers to use various streptavidin conjugates including fluorescent labels, enzymes, or other reporters depending on their specific application needs [3].
Multiple vendors offer TSA kits containing biotin-tyramide, each with different configurations and specifications tailored to various research needs:
Table 1: Commercially Available TSA Kits with Biotin-Tyramide
| Vendor | Kit Name | Components | Applications | Sensitivity Enhancement | Catalog Numbers |
|---|---|---|---|---|---|
| Thermo Fisher Scientific | TSA Kits with Biotin-XX Tyramide | Biotin-XX tyramide, peroxidase conjugate, buffers | ICC, IHC, ISH | 10-5000x less primary antibody needed [1] | TSA Kit #1, #11, #21 [4] |
| Thermo Fisher Scientific | Alexa Fluor Tyramide SuperBoost Kits with Biotin | Biotin-XX tyramide, poly-HRP secondary antibodies, buffers | Fluorescence ICC, IHC, ISH | 10-200x greater than standard methods [1] | B40951 (standalone), B40931, B40921, B40911 (kits) [1] |
| Akoya Biosciences | TSA Biotin System | Biotin tyramide, amplification diluent, streptavidin-HRP, blocking reagent | IHC, IF, ISH | 10-20x sensitivity enhancement [3] | NEL700A001KT [3] |
| Akoya Biosciences | TSA Plus Biotin | TSA Plus Biotin, Plus Amplification Diluent | IHC, IF, ISH | Higher than regular TSA systems [3] | NEL749A001KT [3] |
| Biotium | Tyramide Signal Amplification Kits | Biotin-XX tyramide, HRP conjugate, amplification buffer, BSA | ICC, IHC, FISH | Up to 100-fold [2] | 33018, 33019, 33020 [2] |
| Biotium | Standalone Biotin-XX Tyramide | Biotin-XX tyramide (0.5 mg) | Custom TSA protocols | N/A | 92176 [2] |
| Antibodies.com | Tyramide Signal Amplification Kit - 5 Color | 5 tyramide fluorochromes including biotin alternatives, amplification buffer, H₂O₂ | Multiplex IHC, ICC/IF | High sensitivity for multiplexing [5] | A329043 [5] |
The SuperBoost kits from Thermo Fisher employ an innovative poly-HRP technology where secondary antibodies are conjugated to multiple HRP enzymes rather than just one [1]. This configuration significantly enhances the amplification power since each secondary antibody can activate more tyramide molecules, resulting in 2-10 times greater sensitivity than other tyramide amplification techniques and 10-200 times greater sensitivity than standard ICC/IHC/ISH methods [1]. This makes these kits particularly suitable for challenging low-abundance targets or samples with high background autofluorescence.
The following comprehensive protocol applies to both immunohistochemistry (IHC) and immunocytochemistry (ICC) applications, with specific variations noted where appropriate [6]:
Sample Preparation
Endogenous Peroxidase Quenching
Blocking
Primary Antibody Incubation
HRP-Conjugated Secondary Antibody
Biotin-Tyramide Amplification
Reaction Termination
Detection with Fluorescent Streptavidin
Counterstaining and Mounting
Successful TSA requires careful optimization of several key parameters. For biotin-tyramide concentration, test a dilution range of 1:10,000 to 1:1000 in amplification buffer, while for incubation time, evaluate 2-30 minutes (typically shorter for ICC, longer for IHC) [6]. Significantly reduce primary antibody concentration (10-5000 times less than conventional protocols) and titrate HRP-secondary antibody concentration to find the optimal dilution [1] [6]. Always include appropriate controls such as no-primary antibody controls to assess non-specific tyramide activation and endogenous biotin/biotin-free controls to identify background signal [6].
Table 2: Troubleshooting Guide for TSA with Biotin-Tyramide
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background signal | Endogenous biotin, excessive tyramide concentration, over-amplification, insufficient blocking | Use endogenous biotin blocking kit, reduce tyramide concentration or incubation time, optimize blocking conditions [6] |
| Weak or no signal | Insufficient primary antibody, suboptimal tyramide concentration, inactive HRP, over-quenching | Increase primary antibody concentration (though typically less is needed), optimize tyramide concentration, check HRP activity, reduce H₂O₂ quenching time [6] |
| Non-specific staining | Inadequate blocking, antibody cross-reactivity, excessive amplification | Optimize blocking buffer (increase serum concentration), validate antibody specificity, reduce tyramide concentration [6] |
| Uneven staining | Inconsistent reagent application, drying of samples, incomplete washing | Ensure complete coverage of samples, prevent drying during incubations, increase wash volumes and frequency [6] |
| High autofluorescence | Tissue type, fixative issues, endogenous fluorophores | Use sodium borohydride treatment (1% NaBH₄ in PBST for 15 minutes) for aldehyde-induced fluorescence [6] |
Researchers can perform multiplexed experiments using multiple TSA reactions sequentially. In one demonstrated protocol, rat intestinal sections (FFPE) were successfully labeled sequentially with three different rabbit primary antibodies against H2B, actin, and Ki-67 using Alexa Fluor Tyramide SuperBoost Kits with different fluorophores [1]. Between each labeling round, antibodies were stripped using microwave treatment in citrate buffer (pH 6) to remove the primary and secondary antibodies while leaving the covalently deposited tyramide intact [1]. This approach demonstrates the capability for multiplexing with primary antibodies from the same host species, which is challenging with conventional immunofluorescence methods.
In ICC applications, the exceptional sensitivity of TSA with biotin-tyramide enables detection of low-abundance targets. A demonstrated example using fixed and permeabilized HeLa cells showed successful detection of ATP synthase and β-catenin when labeled with the SuperBoost system, where the signal was significantly brighter than with conventional detection methods [1]. This enhanced sensitivity is particularly valuable for detecting weakly expressed proteins, subcellular localization studies, and quantitative imaging applications where signal intensity is limiting.
Tyramide Signal Amplification with biotin-tyramide represents a powerful tool for enhancing detection sensitivity in immunohistochemistry, immunocytochemistry, and in situ hybridization applications. The technology provides exceptional signal amplification that enables researchers to detect low-abundance targets that would otherwise remain undetectable with conventional methods. The biotin-tyramide approach offers particular advantages in terms of detection flexibility, compatibility with multiple imaging platforms, and suitability for multiplexing experiments when combined with appropriate antibody stripping protocols.
Successful implementation of TSA methodology requires careful optimization of key parameters including tyramide concentration, incubation time, and primary antibody dilution. The availability of commercial kits from multiple vendors makes this technology accessible to researchers across various disciplines. When properly optimized, TSA with biotin-tyramide can provide robust, reproducible results that significantly enhance the capabilities of microscopic detection systems for both research and diagnostic applications.
Tyramide Signal Amplification (TSA) is a powerful enzyme-mediated method designed to significantly enhance the detection of low-abundance targets, including proteins and nucleic acids. It is also known as Catalyzed Reporter Deposition (CARD) [1] [2].
Table 1: Key Reagents for Biotinyl-Tyramide TSA
| Reagent Type | Example or Specification | Purpose |
|---|---|---|
| Primary Antibody | Target-specific, host species (e.g., mouse, rabbit) | Binds the protein of interest |
| HRP-Conjugated Secondary | Anti-mouse/rabbit IgG-HRP or Streptavidin-HRP (for biotinylated primaries) | Delivers peroxidase enzyme to target |
| Biotinyl-Tyramide | HRP substrate for localized, covalent biotin deposition | |
| Enzyme Conjugate | Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-HRP | Detects deposited biotin |
| Chromogenic/Fluorescent Substrate | e.g., AEC, DAB, or Fluorescent | Generates the final detectable signal |
The diagram below illustrates the core signaling pathway and experimental workflow.
Detailed Step-by-Step Protocol for FFPE Tissue IHC [5] [6]:
Tissue Preparation and Unmasking:
Quenching and Blocking:
Immunolabeling and Amplification:
Signal Detection:
Successful TSA requires careful optimization of several parameters. The table below summarizes key variables and their effects.
Table 2: Optimization Parameters for TSA
| Parameter | Effect on Assay | Recommendation |
|---|---|---|
| Antibody Dilution | High concentration causes saturation & high background; low concentration gives weak signal. | Perform a serial dilution series (e.g., 1:100 to 1:10,000) [7] [6]. |
| Biotinyl-Tyramide Incubation Time | Directly controls signal intensity; too long causes high background and diffusion. | Optimize time (0, 2, 5, 7, 10 min). Decrease time if background is high; increase if signal is dim [6]. |
| Tissue Unmasking (HIER & Protease) | Most critical for sensitivity and clean background. Inadequate retrieval is a major failure point. | Use sodium citrate pH 6.0 at 95°C followed by pepsin/HCl digestion. Optimize pepsin time for your tissue [5]. |
| Protein Load / Lysis Amount | Too much protein leads to signal saturation, making quantification impossible. | Load smaller amounts (1-10 μg) for high-abundance targets. Use a sensitive protein assay for accurate quantitation [7]. |
The extreme sensitivity of biotinyl-tyramide TSA makes it invaluable for specific challenging applications:
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on specific steps or troubleshooting, please feel free to ask.
Proximity-based labeling methods have revolutionized interactome mapping by enabling the capture of protein-protein interactions in near-native physiological conditions. Among these techniques, Selective Proteomic Proximity Labeling Using Tyramide (SPPLAT) employs this compound as a critical reagent for identifying proteins in immediate cellular environments. This technology addresses a fundamental challenge in proteomics: the identification of weak and transient interactions that conventional methods like immunoprecipitation often miss due to their disruptive nature [1]. The core innovation lies in the spatiotemporally controlled biotinylation of proteins in close proximity to a target of interest, followed by affinity purification and mass spectrometry analysis.
The this compound reagent incorporates a disulfide-cleavable biotin tag, which provides significant advantages for downstream processing. This cleavable linker allows for efficient recovery of biotinylated proteins under reducing conditions while minimizing non-specific background binding. When combined with Horseradish Peroxidase (HRP)-conjugated antibodies or other peroxidase fusion proteins, this method enables high-resolution mapping of protein communities and dynamic complexes in living cells [1] [2]. The technology has been successfully applied across multiple research areas, including immunology, neuroscience, and cancer biology, providing unprecedented insights into the organization and dynamics of cellular machinery.
The application of this compound proximity labeling to BCR clusters in DT40 chicken B-lymphocytes represents a paradigmatic use case for this technology. Researchers employed SPPLAT to provide the first comprehensive proteomic analysis of any BCR cluster, revealing novel components and interactions [1]. In this seminal study:
This application demonstrated SPPLAT's capability to analyze highly dynamic membrane structures that undergo rapid reorganization upon activation, a challenging target for conventional interaction mapping approaches.
Table 1: Research Applications of this compound Proximity Labeling
| Application Area | Specific Use Case | Key Findings | Reference |
|---|---|---|---|
| B Cell Immunology | BCR cluster proteomics in DT40 cells | Identified chB6 as novel component linked to integrin signaling | [1] |
| Technology Development | SPPLAT method optimization | Established cleavable biotin-tyramide chemistry with reduced background | [1] |
| Neuroscience Research | Synapse proteome mapping | Identified protein complexes in intact mouse brain via lentiviral delivery | [2] |
| Subcellular Organelles | Centrosome-cilium interface | Mapped protein interaction landscape using BioID approaches | [2] |
| RNA Biology | mRNA granule organization | Characterized protein components of mRNA-associated granules and bodies | [2] |
The versatility of this compound labeling is further demonstrated by its adaptation to various biological contexts. The technology has been extended to map synapse-associated protein complexes in intact mouse brain through lentiviral infection approaches [2]. Additionally, the method has proven valuable for characterizing the protein composition of membraneless organelles and RNA-protein complexes, which are difficult to analyze using traditional methods. The compatibility with various model systems—including yeast, protozoa, plant protoplasts, amoebae, and embryonic stem cells—highlights the broad utility of this approach across biological research domains [2].
The successful implementation of this compound proximity labeling requires careful preparation of specialized reagents. The following formulations have been optimized for proteomic applications:
Cleavable Tyramide-Biotin Label: Gently mix 5 mg of EZ-Link NHS-SS-biotin with 1.55 mg of tyramine hydrochloride in 2 ml of 50 mM borate buffer (pH 8.8) overnight at room temperature in the dark. After incubation, filter the solution through a 0.2-μm filter and store at -20°C protected from light [1].
Tyramide Labeling Buffer: 50 mM Tris-HCl (pH 7.4) with fresh 0.03% H₂O₂ containing 80 μg/ml of the prepared tyramide-biotin label. This buffer must be prepared immediately before use to ensure peroxide activity [1].
Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 1× protease inhibitor mixture, 150 mM NaCl, 1% (v/v) Triton X-100, and 0.1 M sodium thiocyanate. The sodium thiocyanate is included to reduce non-specific interactions during subsequent purification steps [1].
Stringent Wash Buffers: Implement a two-step washing procedure with Wash Buffer 1 (10 mM Tris pH 7.4, 1% Triton X-100, 1 mM EDTA, 0.5% SDS, 500 mM NaCl, protease inhibitors, 0.1 M sodium thiocyanate) and Wash Buffer 2 (similar composition but with adjusted thiocyanate concentration) to minimize background while retaining true interactions [1].
Cell Preparation and Labeling:
Proximity Labeling Reaction:
Affinity Purification of Biotinylated Proteins:
Protein Elution and Processing:
Table 2: Critical Optimization Parameters for this compound Labeling
| Parameter | Optimal Condition | Effect of Deviation | Validation Approach |
|---|---|---|---|
| Labeling Time | 5 minutes | Increased background with longer incubation | Time course (0, 2, 5, 7, 10 min) |
| H₂O₂ Concentration | 0.03% | Reduced efficiency at lower concentrations | Titration (0.01-0.05%) |
| Cell Number | 5×10⁸ cells | Reduced proteomic coverage with fewer cells | Serial dilution of input |
| Antibody Concentration | 20 μg/ml | Reduced labeling specificity at lower concentrations | Concentration series |
| Quenching | Catalase (100 U/ml) | Incomplete quenching increases background | Compare with no-quench control |
Successful implementation of this compound proximity labeling requires careful attention to several critical optimization parameters. Unlike standard immunohistochemistry protocols, proximity labeling for proteomic applications demands precise control of reaction kinetics to maximize specific labeling while minimizing background:
Antibody Validation: Ensure HRP-conjugated antibodies are specific and functional under labeling conditions. Perform pilot experiments with controls to confirm target specificity [1].
Reaction Kinetics: The 5-minute labeling time represents a balance between sufficient biotinylation for detection and minimal diffusion artifacts. For new applications, perform a time course (0, 2, 5, 7, and 10 minutes) to establish optimal labeling duration [1].
Peroxide Concentration: The 0.03% H₂O₂ concentration activates the labeling reaction without causing significant cellular stress during the brief incubation. Deviations from this concentration can substantially impact labeling efficiency [1].
Cell Permeabilization: For intracellular targets, optimize permeabilization conditions to allow antibody access while maintaining cellular architecture. Excessive permeabilization can cause artifactual labeling of internal compartments [2].
Table 3: Troubles Guide for this compound Proximity Labeling
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High background staining | Incomplete quenching, excessive H₂O₂, long labeling time | Optimize catalase concentration, reduce H₂O₂, shorten reaction | Include strict negative controls, perform time course |
| Low specific signal | Insufficient primary antibody, short labeling time, low H₂O₂ | Titrate antibody, extend labeling time (up to 10 min), increase H₂O₂ | Validate antibody independently, include positive control |
| Poor MS identification | Insufficient input material, inefficient elution | Scale up cell number, use cleavable biotin, optimize elution | Pilot scale to determine optimal input, test elution efficiency |
| Non-specific biotinylation | Endogenous biotin-binding proteins, incomplete blocking | Include blocking steps for endogenous biotin, optimize lysis | Pre-clear with streptavidin beads, use specific inhibitors |
Diagram 1: Biochemical mechanism of this compound activation and protein labeling. The HRP enzyme uses H₂O₂ to convert this compound into a highly reactive radical that covalently attaches to nearby proteins [1] [2].
Diagram 2: Complete SPPLAT workflow from antibody binding to mass spectrometry analysis. The reducible disulfide bond in the biotin tag enables efficient elution of labeled proteins under mild reducing conditions [1].
Diagram 3: Research application workflow for BCR cluster analysis using this compound labeling. This approach identified chB6 as a novel BCR-proximal protein that modulates integrin-mediated adhesion [1].
This compound proximity labeling represents a powerful and versatile tool for mapping protein interactions in live cells with spatial and temporal precision. The SPPLAT methodology combines the specificity of antibody recognition with the sensitivity of modern mass spectrometry, enabling researchers to capture interactions that evade traditional methods. The incorporation of a cleavable biotin tag significantly reduces background and improves the specificity of protein identification, addressing a key limitation of earlier proximity labeling approaches.
Future developments in this technology will likely focus on improved temporal resolution through engineered peroxidases with faster kinetics, similar to APEX2 developments [2]. Additionally, integration with single-cell proteomic approaches and spatial transcriptomics may enable correlation of protein interactions with cellular heterogeneity in complex tissues. As the field advances, this compound labeling methodologies will continue to provide critical insights into the dynamic organization of cellular machinery in health and disease.
Tyramide Signal Amplification (TSA) is a powerful enzymatic technique that significantly enhances detection sensitivity for immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (FISH) applications. This technology, also known as Catalyzed Reporter Deposition (CARD), provides up to 100-fold signal enhancement compared to conventional detection methods, enabling researchers to detect low-abundance targets that would otherwise remain undetectable [1]. The fundamental principle involves horseradish peroxidase (HRP) catalyzing the covalent deposition of labeled tyramide molecules onto tyrosine residues adjacent to the target epitope, creating high-density labeling at the site of interest [2]. This covalent deposition creates a stable, permanent signal that withstands subsequent processing steps, making it particularly valuable for multiplex staining workflows where sequential rounds of staining and antibody stripping are required [3].
The exceptional sensitivity of TSA technology has made it indispensable for spatial biology studies where understanding the complex interactions between multiple cell types and biomarkers within the tissue microenvironment is crucial [4]. As research increasingly focuses on characterizing the tumor microenvironment, neural circuitry, and immune cell interactions, TSA-based multiplex immunofluorescence has emerged as a transformative technique that enables simultaneous visualization of multiple antigens in a single tissue section while preserving spatial relationships [5]. The technology's compatibility with standard fluorescence microscopy systems and its ability to be integrated into both manual and automated staining workflows has further contributed to its widespread adoption in both research and clinical translation settings [6].
This compound represents a specialized tyramide conjugate that incorporates a disulfide bridge (SS) between the biotin moiety and the tyramide backbone. This structural modification provides distinct advantages for multiplex staining applications, particularly when designing complex staining panels. In the TSA reaction mechanism, HRP catalyzes the oxidation of this compound in the presence of low concentrations of hydrogen peroxide, generating highly reactive radical species that covalently bind to electron-rich tyrosine residues proximal to the antigen-antibody complex [1]. The deposited biotin molecules subsequently serve as high-affinity binding sites for streptavidin-conjugated reporters, typically streptavidin-HRP for additional rounds of tyramide deposition or streptavidin-fluorophore for direct visualization [4].
The disulfide bridge in this compound provides a cleavable linkage that can be exploited for signal removal if required by specific experimental designs. While the standard TSA workflow relies on the covalent nature of tyramide deposition to maintain signal through antibody stripping steps, some specialized protocols may utilize reducing agents to break the disulfide bond and remove biotin labeling when complete signal eradication is necessary between staining cycles. This flexibility expands the experimental possibilities for researchers designing complex multiplex panels. Additionally, the biotin-streptavidin interaction offers exceptional binding affinity (Kd ≈ 10⁻¹⁵ M), contributing to the remarkable sensitivity of detection systems utilizing this chemistry [1].
Table 1: Comparison of Tyramide Conjugates for Multiplex Immunofluorescence
| Conjugate Type | Mechanism of Action | Key Advantages | Detection Method | Compatible Applications |
|---|---|---|---|---|
| This compound | HRP deposition with cleavable biotin | Disulfide bridge allows selective removal; Extremely sensitive | Streptavidin-HRP or fluorophore-conjugated streptavidin | Multiplex IHC/IF, Low-abundance targets |
| Fluorophore-Tyramide | Direct HRP-mediated fluorophore deposition | Simplified workflow; Direct visualization | Fluorescence microscopy | Standard multiplex IHC/IF |
| Biotin-Tyramide (without SS) | Standard biotin deposition | High stability; No cleavable linkage | Streptavidin-based detection | IHC, ICC, FISH |
| DNP-Tyramide | HRP-mediated DNP hapten deposition | Minimal background in mammalian tissues | Anti-DNP antibodies | Multiplexing with endogenous biotin |
The application of TSA-based multiplex immunofluorescence has experienced exponential growth in recent years, with annual publications increasing rapidly since 2016 [6]. Bibliometric analysis reveals that the United States and China lead research production in this field, with oncology, immunology, and neuroscience representing the primary application areas. The technology's ability to characterize complex cellular environments and interactions has positioned it as a cornerstone technique for translational research and biomarker discovery [6].
The following equipment and reagents are required for successful execution of the this compound multiplex immunofluorescence protocol: Standard laboratory equipment includes a microwave oven or pressure cooker for heat-induced epitope retrieval (HIER), humidified staining chambers, Coplin jars or slide staining containers, a fluorescence microscope with appropriate filter sets, and potentially an automated slide stainer for enhanced reproducibility [4]. Critical reagents include This compound (commercially available from multiple suppliers, including Biotium catalog #92176 [1]), primary antibodies validated for IHC applications, species-appropriate biotinylated secondary antibodies or alternatively HRP-conjugated secondary antibodies to circumvent endogenous biotin concerns [3], horseradish peroxidase-conjugated streptavidin (SA-HRP), blocking serum matching the host species of secondary antibodies, appropriate antigen retrieval buffers (citrate pH 6.0 or EDTA pH 9.0), and fluorescence mounting medium with DAPI for nuclear counterstaining.
Table 2: Reagent Formulations and Preparation Guidelines
| Reagent | Composition | Preparation Instructions | Storage Conditions |
|---|---|---|---|
| This compound Working Solution | 1:100-1:500 dilution in amplification buffer | Dilute in borate buffer (0.1 M borate, pH 7.8, 3 M NaCl) with 0.003% H₂O₂ | Prepare fresh; 100X stock stable at 2-8°C for 6 months |
| Antigen Retrieval Buffer | 10 mM citrate (pH 6.0) or EDTA (pH 9.0) with 0.1% TritonX-100 | 300 mL in staining jar for microwave retrieval | Room temperature; stable indefinitely |
| Blocking Solution | 5% BSA or 10% normal serum in TBS-T | Use normal serum from secondary antibody host species | Store at 4°C for up to 3 days |
| Antibody Stripping Solution | β-mercaptoethanol (1-2%) and SDS (1-2%) in Tris-HCl or glycine-based low pH buffer | 275 mL in microwave-safe container | Prepare fresh before use |
| Autofluorescence Quenching Solution | 4.5% H₂O₂ and 24 mM NaOH in PBS | 110 mL working solution covers 5 slides | Prepare fresh and use immediately |
The complete multiplex immunofluorescence protocol using this compound involves sequential rounds of staining, tyramide deposition, and antibody stripping. The entire process requires 3-5 days depending on the number of targets being labeled.
Day 1: Tissue Preparation and Initial Staining
Day 2: Antibody Stripping and Subsequent Staining Cycles
Day 3: Final Staining and Mounting
Image acquisition should be performed using a fluorescence slide scanner or high-quality fluorescence microscope with 20x magnification or higher [5]. For multiplex panels, sequential acquisition of individual channels is recommended to minimize bleed-through effects. For quantitative analysis, maintain consistent exposure times across all samples within an experiment. Following image acquisition, utilize image analysis software with machine learning capabilities for cell segmentation and classification [5]. Export spatial coordinates and marker expression data for further analysis in statistical computing environments like R, where specialized scripts can perform spatial analysis of cell distributions and interactions within defined tissue compartments [5].
The following diagrams illustrate the molecular mechanism of Tyramide Signal Amplification and the complete experimental workflow for multiplex immunofluorescence using this compound.
Diagram 1: Molecular mechanism of Tyramide Signal Amplification using this compound
Diagram 2: Complete experimental workflow for multiplex immunofluorescence using this compound
Successful implementation of this compound multiplex immunofluorescence requires careful attention to potential technical challenges. The following table addresses common issues and provides evidence-based solutions derived from the literature.
Table 3: Troubleshooting Guide for this compound Multiplex Immunofluorescence
| Problem | Potential Causes | Recommended Solutions | Preventive Measures |
|---|---|---|---|
| High Background Signal | Incomplete blocking; Over- amplification; Endogenous biotin | Optimize tyramide incubation time (test 2-10 min); Use HRP-conjugated secondaries to avoid biotin; Include biotin-blocking step | Titrate tyramide concentration; Include no-primary controls; Use commercial biotin-blocking kits [4] |
| Incomplete Antibody Stripping | Insufficient stripping time; Suboptimal stripping conditions | Extend microwave stripping to 10-12 min; Use β-mercaptoethanol/SDS for challenging antibodies [7] | Validate stripping efficacy by imaging negative control slides after stripping |
| Loss of Antigenicity | Over-fixation; Excessive stripping cycles; Harsh retrieval | Limit stripping cycles to 3-5; Optimize HIER conditions for delicate antigens; Use milder retrieval buffer | Test antigen survival after multiple stripping rounds during optimization |
| Weak or No Signal | Suboptimal primary antibody; Insufficient epitope retrieval; Enzyme inactivation | Titrate primary antibody; Optimize HIER method (pressure cooker vs microwave); Check H₂O₂ freshness | Include positive control tissues; Validate each antibody individually first |
| Tissue Detachment | Excessive heating during HIER; Insufficient slide coating | Use charged slides; Reduce microwave power; Limit stripping cycles | Apply adhesive coatings to slides; Handle slides gently during washing |
| Spectral Bleed-Through | Fluorophore overlap; Excessive signal intensity | Implement sequential imaging; Use spectral unmixing; Adjust exposure times | Choose fluorophores with minimal spectral overlap; Perform channel controls |
Several optimization steps are particularly crucial for successful this compound multiplexing. Tyramide incubation time requires careful empirical determination for each target, as insufficient time results in weak signal while excessive time causes high background and diffusion artifacts [4]. Testing a range of 2-10 minutes with positive and negative control tissues is recommended during assay development. Antibody stripping efficacy must be validated for each primary antibody, as some antibody-epitope interactions demonstrate greater resistance to removal [7]. The β-mercaptoethanol/SDS method may be required for particularly challenging antibodies. Panel design should consider the relative abundance of targets, with low-abundance antigens typically placed earlier in the sequence to minimize potential signal degradation from multiple processing cycles [2].
For researchers developing automated staining protocols, this compound demonstrates excellent compatibility with automated stainers such as the Leica Bond RX system [4]. The covalent nature of tyramide deposition provides robustness against the more vigorous washing conditions often employed in automated systems. Additionally, the tyramide signal remains stable for extended periods, allowing stained slides to be stored and rescanned up to one year after staining without significant signal degradation [6].
This compound-based multiplex immunofluorescence has enabled significant advances across multiple biomedical research domains by providing unprecedented capability for spatial resolution of multiple biomarkers within tissue architecture. In oncology research, the technology has been extensively applied to characterize the tumor microenvironment (TME), revealing complex spatial relationships between cancer cells, immune infiltrates, and stromal components [5]. These insights have proven invaluable for understanding mechanisms of response and resistance to immunotherapies, with particular utility in developing predictive biomarkers based on immune cell spatial distributions [6]. The technology enables quantification of immune cell densities within specific tumor compartments (center, margin, stroma) and assessment of cellular interactions through distance-based analysis [5].
In neuroscience, TSA-based multiplexing has facilitated the study of neuroinflammatory processes and protein aggregation pathologies by enabling simultaneous visualization of multiple cell types and pathological protein deposits in postmortem human brain tissue [7]. This capability is particularly valuable for understanding selective vulnerability patterns in neurodegenerative diseases, where different neuronal populations show differential susceptibility to pathology. The exceptional sensitivity of TSA allows detection of low-abundance signaling molecules and phospho-epitopes that are crucial for understanding signal transduction pathways in neurological disorders [8]. The technology has been successfully applied to mouse brain sections using specialized systems like fluorochromized tyramide-glucose oxidase (FT-GO) for enhanced multiplexing capabilities [8].
The immunology field has leveraged this compound multiplex immunofluorescence to elucidate spatial organization of immune cells in lymphoid tissues and inflammatory lesions, revealing functionally relevant cellular neighborhoods that correlate with disease outcomes or vaccination responses [6]. The technology's compatibility with archival FFPE tissues has enabled retrospective studies of disease evolution and treatment response using biobanked samples. More recently, the approach has been integrated with spatial transcriptomics to correlate protein expression patterns with transcriptional profiles within specific tissue regions, providing more comprehensive molecular portraits of physiological and pathological processes [2].
This compound multiplex immunofluorescence represents a powerful methodology for high-plex spatial protein detection that combines exceptional sensitivity with operational flexibility. The technology's compatibility with standard laboratory equipment and common archival tissue types makes it accessible to most research laboratories, while its capacity for integration with automated staining platforms supports reproducible implementation in translational settings. The covalent deposition of biotinylated tyramide creates stable signals that withstand the antibody stripping procedures necessary for sequential multiplexing, enabling comprehensive tissue characterization with subcellular resolution.
As the field of spatial biology continues to evolve, this compound technology is positioned to remain a cornerstone approach for medium-plex protein detection, particularly for applications requiring maximum sensitivity for low-abundance targets. Future developments will likely focus on enhanced tyramide chemistries, improved stripping methods that preserve more delicate epitopes through extended cycling, and streamlined computational workflows for extracting biologically meaningful information from complex multiplex imaging data. When properly optimized and validated, this compound multiplex immunofluorescence provides researchers with a powerful tool for unraveling the complex cellular interactions underlying health and disease.
Biotinyl-tyramide signal amplification (TSA), also known as catalyzed reporter deposition (CARD), is a powerful technique for labeling and enriching low-abundance proteins, studying protein-protein interactions, and mapping subcellular proteomes. The method leverages the enzymatic activation of biotin-tyramide by Horseradish Peroxidase (HRP) to deposit biotin covalently onto tyrosine residues near the HRP site [1] [2].
The key advantage of this system is its extreme sensitivity, capable of boosting signal up to 100-fold over conventional methods [3]. This makes it invaluable for detecting low-abundance targets that are otherwise challenging to analyze. The "SS" in Biotin-SS-Tyramide indicates a disulfide bridge, which allows for milder elution conditions using reducing agents like DTT, helping to preserve protein function.
To enable comparative, small-scale surface proteomic analysis of human extracellular vesicles (EVs) and cells using promiscuous biotinylators tethered to the cell surface [1].
This approach addresses limitations of traditional surfaceomics, which often requires large sample sizes (>10^6 cells) and long labeling times. The developed methods are:
The following diagram illustrates the two primary approaches for tethering peroxidases to cell surfaces for biotinylation:
Table 1: Essential Reagents for Surface Biotinylation
| Reagent | Function | Concentration/Format | Source/Example |
|---|---|---|---|
| Biotin-tyramide | HRP substrate for biotin deposition | 0.5 mg aliquots; various fluorescent conjugates available | Biotium [3] |
| WGA-HRP | Binds surface glycans to localize HRP | Commercially available conjugate | Various suppliers [1] |
| DNA-APEX2 conjugate | Engineered for membrane tethering | Site-specifically conjugated | Custom preparation [1] |
| Hydrogen Peroxide | Activates tyramide via HRP catalysis | Freshly diluted in buffer | Standard laboratory supplier |
Option A: WGA-HRP Labeling
Option B: DNA-APEX2 Labeling
Critical Timing Note: The 1-minute incubation is crucial to prevent internalization and maintain surface specificity.
The following diagram outlines the core purification workflow after biotinylation:
Table 2: Elution Methods for Biotinylated Proteins
| Method | Conditions | Advantages | Disadvantages | Recovery |
|---|---|---|---|---|
| Denaturing | 2% SDS, 50 mM DTT, 65°C, 10 min | Highest recovery; complete elution | Protein denaturation; incompatible with functional studies | 60-90% [4] |
| Competitive | 2-5 mM biotin in buffer, 30-60 min incubation | Mild conditions; potential protein functionality | Incomplete elution; requires biotin removal | 30-70% |
| SS-Cleavage | 20-50 mM DTT or TCEP, 30 min, RT | Specific for SS-biotin; mild conditions | Only works with disulfide-containing biotins | 40-80% |
Table 3: Common Issues and Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background in MS | Non-specific binding to resin | Increase salt in wash buffers; include detergent variants |
| Low biotinylation efficiency | Old H₂O₂; insufficient HRP localization | Use fresh H₂O₂; optimize peroxidase tethering condition |
| Low elution yield | Strong streptavidin-biotin interaction | Use harsher elution conditions; try sequential elutions |
| Protein degradation | Inadequate protease inhibition | Add fresh protease inhibitors; work quickly at 4°C |
The enriched biotinylated proteins are typically analyzed by:
The this compound approach has been successfully applied to identify differentially expressed proteins in cancer-derived extracellular vesicles, revealing potential biomarkers like ANPEP, SLC38A5, FN1, and CD44 [1].
High background in Tyramide Signal Amplification (TSA) experiments typically arises from non-specific deposition of the tyramide reagent. The table below summarizes the primary causes and their solutions based on the search results.
| Cause of Background | Recommended Solution | Key Parameters & Notes |
|---|
| Incomplete Tissue Unmasking [1] | Optimize protease digestion step. | Enzyme: Pepsin in 0.2 M HCl [1]. Concentration: 100 μg/mL [1]. Time: 2 min (cell lines) to 35 min (archival tissues); most FFPE specimens need ~15 min at 25°C [1]. | | Over-optimized Tyramide Incubation [2] | Titrate the tyramide working solution incubation time. | Test a time course (e.g., 0, 2, 5, 7, 10 min) [2]. Decrease time if background appears in negative controls [2]. | | Non-optimized Antibody Concentration [2] | Titrate the primary antibody before using the kit. | Use serial dilutions (e.g., 1:100 to 1:10,000) on control slides [2]. | | Endogenous Peroxidase Activity [2] | Quench endogenous peroxidase activity before the assay. | Treat samples with 3% Hydrogen Peroxide for 60 minutes at room temperature [2]. | | Endogenous Biotin [2] | Block endogenous biotin if using a streptavidin-HRP conjugate. | Use a commercial endogenous biotin-blocking kit [2]. | | Suboptimal Hybridization Mix [1] | Adjust the composition of the in situ hybridization mix. | Critical factors include pH and the concentration of dextran sulfate and formamide [1]. |
This is frequently the most critical step. A combined heat and protease treatment is essential for sensitive and clean detection [1].
The incubation period with the tyramide working solution is crucial for achieving a high signal-to-noise ratio [2].
The following diagram outlines the key decision points and steps in a Biotin-SS-Tyramide assay, integrating the critical troubleshooting points to minimize background.
To effectively reduce background in your this compound experiments, focus on these core principles:
Tyramide Signal Amplification (TSA) is a highly sensitive method that uses the catalytic activity of Horseradish Peroxidase (HRP) to deposit numerous labeled tyramide molecules at the target site [1] [2].
The following diagram illustrates the key steps in this process.
Optimal tyramide concentration is not a single value but must be determined experimentally for your specific system. The key parameters to test are interrelated [6].
| Optimization Parameter | Recommended Range or Condition | Purpose & Impact |
|---|---|---|
| Biotinyl Tyramide Concentration | 1:50 to 1:800 dilution (from concentrated stock); test within 500-1000 µM [6] [5] | Finding the ideal balance between maximum specific signal and minimum background. |
| TSA Reaction Time | A few minutes to 30 minutes; optimize alongside tyramide concentration [6]. | Shorter times may reduce signal; longer times increase risk of high background. |
| Detection Antibody Concentration | Titrate (e.g., 1:1000 to 1:50000 for primary antibody) [2]. | Using excessively high antibody concentrations can worsen non-specific background. |
A 2025 study provides a clear example of a systematic approach, optimizing tyramide concentration, detection antibody dilution, and reaction time to achieve a 10-fold improvement in sensitivity and a 3-fold increase in the signal-to-noise ratio [6].
Here are solutions to frequently encountered issues when working with Biotinyl Tyramide TSA.
| Issue | Possible Causes | Solutions |
|---|
| High Background/Non-specific Staining | 1. Tyramide concentration too high or over-long reaction [6]. 2. Incomplete blocking [6]. 3. Insufficient washing. 4. Endogenous peroxidase activity. | Titrate tyramide and reaction time; ensure proper blocking steps; include peroxidase quenching step (e.g., methanol/0.6% H₂O₂) [7]. | | Weak or No Signal | 1. Tyramide concentration too low [6]. 2. HRP activity compromised. 3. Inadequate epitope retrieval. | Increase tyramide concentration/conjugate; check H₂O₂ freshness; optimize heat-induced epitope retrieval (HIER) [7]. | | Inconsistent Signal Between Experiments | 1. Variations in reaction time or temperature. 2. Inconsistent reagent preparation. 3. Slide-to-slide variability in processing. | Standardize protocol timing/temperatures; prepare fresh tyramide dilutions and H₂O₂; process control slides with each experiment. |
For formalin-fixed paraffin-embedded (FFPE) tissues, the tissue unmasking regimen is especially critical for success [7].
High background is a common challenge in TSA experiments. The table below outlines potential causes and solutions.
| Potential Cause | Symptoms | Recommended Solution |
|---|---|---|
| Insufficient Endogenous Biotin Blocking [1] | High, diffuse background in tissues known to be rich in endogenous biotin (e.g., liver, kidney, heart). | Use a dedicated endogenous biotin-blocking kit (e.g., Invitrogen Endogenous Biotin-Blocking Kit, Cat. No. E21390) before the primary antibody incubation [1]. |
| Incomplete Antibody Stripping (Multiplexing) [2] | Signal from a previous round appears in the wrong channel during subsequent staining rounds. | Optimize the antibody stripping protocol between rounds (e.g., microwave in citrate buffer at high power until boiling, then 15 min at 20% power) [2]. |
| Tyramide Reaction Over-incubation [1] | Blurry, non-specific signal in both positive and negative controls. | Optimize the tyramide incubation time. Test a time course (e.g., 0, 2, 5, 7, 10 min) to find the minimum time for a clear specific signal [1]. |
| Primary Antibody Concentration Too High [3] [2] | High background and non-specific staining. | Titrate the primary antibody. TSA allows for much higher dilutions (up to 1:1,000,000 in some cases). Try a 5- to 50-fold increase over the standard dilution [3] [2]. |
Here is a detailed workflow for a multiplexed TSA experiment that includes the critical step of endogenous biotin blocking. This protocol is adapted from general TSA and SuperBoost kit protocols [1] [2].
Step-by-Step Instructions:
Q1: Why is a dedicated biotin-blocking step necessary when using Biotin-SS-Tyramide? The signal amplification power of TSA is so high that it will detect any endogenous biotin present in the tissue with equal efficiency, leading to severe background staining. A dedicated blocking step neutralizes these endogenous biotin sites before the assay begins, ensuring that the signal comes only from your target [1].
Q2: Can I use the same primary antibody from the same host species for multiple targets in a TSA multiplex experiment? Yes, this is a key advantage of TSA. The covalent attachment of the tyramide dye to the tissue, followed by a rigorous antibody stripping step between rounds, physically removes the primary and secondary antibodies. This effectively resets the tissue for the next round of staining, allowing you to use antibodies from the same host without cross-reactivity [2].
Q3: My positive control shows a dim signal. What should I optimize first? You should first optimize the incubation time of the tyramide working solution. Using positive and negative control slides, perform a time course experiment with incubations of 0, 2, 5, 7, and 10 minutes. If the signal is dim, increase the incubation time. If the signal is blurry or appears in negative controls, decrease the incubation time [1].
Understanding the core principle of TSA helps in troubleshooting. The following diagram illustrates the high-density labeling that makes this technique so powerful, but also prone to background without proper blocking.
Optimizing the TSA reaction is a balance of multiple factors. The table below summarizes the key parameters you need to consider, based on recent research and established protocols.
| Optimization Parameter | Recommended Range / Type | Impact & Consideration |
|---|---|---|
| Biotin-Tyramide Concentration | Varies by system; requires titration | A critical factor affecting sensitivity and background. Must be optimized alongside incubation time [1]. |
| Incubation Time | 2 - 10 minutes [2] | Shorter times reduce background; longer times increase signal intensity. Must be determined empirically [2]. |
| Detection Antibody Concentration | Varies; can be significantly reduced | TSA allows for up to a 10-5000x reduction in primary antibody use. Lower concentrations reduce cost and background [1] [3]. |
| Antigen Retrieval Method | Citrate (pH 6.0) or Tris-EDTA (pH 9.0) buffer | The choice of buffer and heating method is critical for tissue unmasking and can affect tissue integrity, especially in fragile tissues [4] [5]. |
| Antibody Stripping Method | Thermo-chemical (e.g., HO-AR-98) | For multiplexing, complete antibody removal is essential. Thermo-chemical methods better preserve fragile tissue integrity compared to microwave-only treatment [4]. |
Here is a step-by-step workflow for performing a TSA-based multiplexed staining experiment, incorporating the key optimization points. The following diagram outlines the cyclical "stain, amplify, strip" process for multiplexing.
To implement the workflow, follow these detailed steps and reagent preparation guides.
Q1: My experiment has high background staining. What should I do?
Q2: My target signal is too weak, even though I know it's expressed.
Q3: My tissue is detaching or becoming damaged, especially during multiplexing.
Understanding the TSA mechanism is crucial for effective troubleshooting. The process involves several key steps, which can be visualized in the following workflow:
The high sensitivity of TSA, which allows for detection of low-abundance targets, is also the primary reason it is prone to high background if conditions are not meticulously optimized [1].
High background usually stems from non-specific deposition of activated tyramide. The table below summarizes the common causes and their solutions.
| Problem Source | Specific Cause | Recommended Solution |
|---|---|---|
| Endogenous Enzymes | Endogenous peroxidase activity [2] [3] | Quench with 3% H₂O₂ for 30-60 minutes before primary antibody incubation [2]. |
| Endogenous Biotin | Endogenous biotin in tissues (e.g., liver, kidney) [3] | Use a commercial endogenous biotin-blocking kit (e.g., sequential Avidin and Biotin blocks) [2] [3]. |
| Insufficient Blocking | Non-specific antibody binding | Use a protein-blocking buffer (e.g., 2-10% serum or BSA) [2] [3]. |
| Tyramide Reaction | Tyramide concentration too high, incubation too long, or excessive H₂O₂ [3] | Titrate tyramide (e.g., 1:10,000 to 1:1,000), shorten incubation (e.g., 2-10 min), use low H₂O₂ (0.003%) [3]. |
| Tissue Pretreatment | Inadequate unmasking of epitopes / antigens [1] | Optimize Heat-Induced Epitope Retrieval (HIER) with sodium citrate (pH 6.0) at 95°C [1] [2]. Follow with controlled pepsin/HCl digestion (e.g., 2-35 min) [1]. |
| Antibody Concentration | Primary or HRP-secondary antibody concentration is too high [3] | Titrate both primary and secondary antibodies; TSA often requires much lower concentrations than standard IHC [3]. |
For reliable, background-free results, follow this optimized workflow. The key parameters for each critical step are detailed in the table below.
| Step | Key Parameter | Optimization Recommendation & Purpose |
|---|---|---|
| Tissue Unmasking | Heat-Induced Epitope Retrieval (HIER) | Use 10 mM Sodium Citrate, pH 6.0, 95°C for 30-40 min [1]. Essential for antigen access. |
| Enzyme Digestion | Protease Treatment (e.g., Pepsin) | Follow HIER with 100 µg/ml Pepsin in 0.2 M HCl at 25°C. Titrate time (2-35 min) based on tissue fixation [1]. |
| Tyramide Working Solution | Tyramide Concentration & Incubation | Dilute tyramide stock (e.g., 1:1,000 to 1:10,000 in PBS). Test incubation times from 2 to 30 minutes (shorter for cells) [3]. |
| Tyramide Working Solution | Hydrogen Peroxide (H₂O₂) Concentration | Use a low concentration (~0.003%) in the amplification buffer to control reaction rate [3]. |
| Critical Controls | Validation & Specificity | Include a no-primary-antibody control to identify non-specific tyramide deposition [3]. |
The logic behind systematically addressing high background can be summarized as follows:
The table below summarizes the key parameters you need to optimize for a successful and sensitive assay, based on the recommended dilution range for the primary antibody of 1:100 to 1:10,000 [1].
| Parameter | Optimization Goal | Recommended Starting Point / Range |
|---|---|---|
| Primary Antibody Dilution [1] | Find the highest dilution that gives a strong specific signal with low background. | Test a serial dilution from 1:100 to 1:10,000. |
| Biotin-Tyramide Incubation Time [1] | Balance between maximum signal and minimal background. | Test times between 0 to 10 minutes (e.g., 2, 5, 7, 10 min). |
| Tissue Unmasking [2] | Achieve sensitive detection and a clean background. | Heat-induced retrieval: 10 mM sodium citrate, pH 6.0, 95°C, 30-40 min. Protease digestion: Pepsin in 0.2 M HCl, 25°C, for 2-35 min (15 min for many FFPE tissues). |
Here are answers to frequently encountered problems.
Excessive or Non-Specific Labeling
Dim or No Signal
Performing Sequential Multiplexing (Dual Labeling)
The following diagram illustrates the core workflow and principle of the biotin-tyramide signal amplification assay.
This workflow leverages the catalytic activity of Horseradish Peroxidase (HRP). The enzyme generates highly reactive, short-lived biotin-tyramide radicals that covalently bind to tyrosine residues on proteins near the target site. This results in the deposition of numerous biotin molecules at the location of the target, enabling significant signal amplification for detecting low-abundance targets [4] [5].
The table below summarizes the primary causes of high background and their respective solutions.
| Problem Area | Specific Cause | Recommended Solution | Key Experimental Parameters to Optimize |
|---|---|---|---|
| Endogenous Enzyme Activity | Peroxidase (POD) activity [1] | Quench with H₂O₂ block [2] or use enzyme cascade (iAPEX) [1] | Incubate with 3% H₂O₂ for 60 min at room temperature [2]. |
| Alkaline Phosphatase (AP) activity | Use levamisole in substrate solution | Varies by tissue type and fixation. | |
| Tissue Preparation & Unmasking | Inadequate epitope retrieval [3] | Optimize Heat-Induced Epitope Retrieval (HIER) [2] | Use citrate buffer (pH 6.0) or EDTA (pH 9.0) with microwave or pressure cooker [2]. |
| Improper protease digestion [3] | Titrate protease concentration and time [3] | Pepsin/0.2M HCl at 100μg/ml for 2-35 min [3]. Test on control slides. | |
| Assay Conditions | High probe/antibody concentration [3] | Titrate primary and secondary reagents [3] [2] | Test primary antibody dilutions from 1:100 to 1:10,000 [2]. |
| Long tyramide incubation [2] | Optimize tyramide reaction time [2] | Test 0, 2, 5, 7, and 10-minute incubations [2]. Decrease time if background appears. | |
| Suboptimal hybridization/wash [3] | Adjust formamide, dextran sulfate, and wash stringency [3] | Formamide (20-60%), dextran sulfate (0-20%) in hybridization mix [3]. |
The following workflow diagram outlines the logical process for diagnosing and resolving background issues based on the strategies above.
Q: What is a detailed step-by-step protocol for a multiplexed tyramide signal amplification (TSA) experiment? Here is a core workflow for a multiplexed TSA/IHC experiment on FFPE tissue, incorporating critical steps for background reduction [2]:
Q: How can I convert an existing ELISA into a bead-based immunoassay using tyramide technology? You can use unconjugated functional beads. These beads allow you to conjugate your own antibody in less than four hours using a conjugation buffer kit. This platform is ideal for converting ELISAs into flexible bead-based assays that can be mixed with other multiplex panels [4].
Q: What is the chemical mechanism behind tyramide signal amplification? TSA is based on the oxidation of tyramine by Horseradish Peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This reaction converts the phenolic tyramine into a highly reactive, quinone-like radical. This activated tyramine then covalently binds to electron-rich tyrosine residues on proteins located immediately around the enzyme site. When using biotinyl-tyramide, the deposited biotin acts as a tracer, which can be visualized with streptavidin-enzyme conjugates or fluorescent probes [5].
Q: Are there alternatives to exogenous H₂O₂ to make labeling more specific? Yes. Recent research has established the iAPEX (in situ APEX activation) workflow. This system uses an enzyme cascade, combining APEX2 with a D-amino acid oxidase (DAAO). DAAO uses an inert substrate (a D-amino acid, like D-alanine) to locally produce H₂O₂, which is then immediately used by nearby APEX2. This method drastically reduces non-specific background labeling caused by global H₂O₂ addition and minimizes cellular toxicity [1].
| Question | Primary Issue | Recommended Solution | Key Parameters & Notes |
|---|
| How can I reduce high background staining? | Non-specific signal confounds data interpretation. [1] [2] | Optimize the tissue unmasking regimen. The most critical step is a combination of heat-induced epitope retrieval (HIER) followed by enzymatic digestion. [1] [2] | HIER: 10 mM Sodium Citrate, pH 6.0, 90-95°C for 30-40 min. [1] Enzymatic Digestion: Pepsin (100 μg/mL in 0.2 M HCl) at 25°C for 2-35 min (optimize for your tissue). [1] | | Why is my target signal weak or absent? | Insufficient antigen accessibility or suboptimal labeling reaction. [1] [3] | 1. Ensure tissue unmasking is effective. [1] 2. Optimize the concentration of the primary streptavidin-peroxidase conjugate. [1] 3. Titrate the incubation time for the tyramide working solution. [3] | For tyramide incubation, test times between 2-10 minutes. [3] Start with 5 minutes and adjust: decrease if background appears, increase if signal is dim. [3] | | How do I prevent tissue damage or loss? | Tissue can be fragile, especially after enzymatic digestion. [1] | 1. Use slides with superior tissue retention (e.g., silane-coated or ADCELL slides). [1] 2. Avoid including detergents like Triton in unmasking steps, as it can cause tissue loss. [1] 3. Do not let tissues dry out at any step; use a humidified chamber. [3] | - | | How can I quench endogenous background? | Endogenous peroxidase and biotin activity creates false positives. [3] | Peroxidase Quench: Incubate with 3% Hydrogen Peroxide for 60 minutes at room temperature. [3] Biotin Block: Use a commercial endogenous biotin-blocking kit (e.g., streptavidin/biotin block) if using streptavidin-HRP. [3] | - |
The following workflow, based on an optimized protocol for formalin-fixed, paraffin-embedded (FFPE) tissues, highlights the critical steps for success [1]:
Key Steps Explained:
| Protocol / Kit Name | H₂O₂ Concentration in Amplification Buffer | Protocol Step & Additional H₂O₂ Use |
|---|---|---|
| General IHC Protocol [1] | 0.003% (in amplification buffer) | Also uses 0.3% H₂O₂ in PBS for 15 min to quench endogenous peroxidases. |
| Thermo Fisher SuperBoost/Aluora Kits [2] | Prepared from a 100X stock (approx. 0.15% final, based on a 50µL drop in 1mL) | Uses 3% H₂O₂ for 60 minutes to quench endogenous peroxidases. |
| Invitrogen SuperBoost Kit (B40931) [3] | Information not specified in results. | Recommends a pre-block with 3% H₂O₂ for 60 mins to reduce background. |
High background is a common challenge in Tyramide Signal Amplification (TSA). Here are the primary causes and solutions based on the gathered information:
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Excessive/Non-specific Labeling | Incomplete quenching of endogenous peroxidases. | Perform a pre-blocking step with 3% H₂O₂ for 60 minutes [3]. |
| Concentration of H₂O₂, primary antibody, secondary antibody, or tyramide is too high. | Optimize the final concentration of all reagents. Use less primary antibody than in standard IHC/ICC (as little as 10-100 times less) [3] [4]. | |
| Tyramide incubation time is too long. | Limit the tyramide incubation time (e.g., 2 minutes for cells, 15 minutes for tissue) [1] [3]. | |
| Background from Endogenous Biotin | Endogenous biotin in the sample is being labeled. | Use an avidin/biotin blocking kit after the initial blocking step [1]. |
The following workflow, based on a standard immunocytochemistry (ICC) protocol, outlines where to incorporate the hydrogen peroxide optimization steps [1].
Key Optimization Steps in Detail:
How do I perform dual or multiplex TSA labeling? This involves sequential rounds of staining. After the first TSA cycle (primary antibody, HRP-secondary, tyramide), you must quench the HRP activity from the first round by incubating with 3% H₂O₂ for a period before beginning the next staining cycle with a different primary antibody [3].
My signal is too dim, even with TSA. What should I do? If your positive control shows a dim signal, try increasing the tyramide incubation time slightly [2]. Also, ensure you are using a high-quality HRP-conjugated secondary antibody. Newer "SuperBoost" or "Poly-HRP" kits can provide greater signal as they conjugate multiple HRP enzymes per antibody molecule [3].
Why is the recommended H₂O₂ concentration so low? The enzymatic reaction of HRP is highly efficient. A low concentration of H₂O₂ (0.003% or ~1 μM) is sufficient to activate the tyramide without causing excessive oxidation that leads to high background or rapid enzyme inactivation [5] [1].
Tyramide Signal Amplification (TSA) uses horseradish peroxidase (HRP) to catalyze the activation and covalent deposition of labeled tyramide onto tyrosine residues near the target site. This allows for a signal boost of up to 100-200 times compared to conventional detection methods [1] [2] [3].
For low-copy targets, every step of the protocol requires careful optimization. The table below summarizes the key parameters to fine-tune based on a highly sensitive biotinyl-tyramide in situ hybridization study [4] and general TSA protocols [5] [6].
| Parameter | Impact on Sensitivity/Background | Recommendation for Low-Copy Targets |
|---|---|---|
| Tissue Unmasking | Critical for both sensitivity & clean background [4]. | Combine heat-induced epitope retrieval (HIER; e.g., 10 mM sodium citrate, pH 6.0 at 95°C) with enzymatic digestion (e.g., pepsin/0.2 M HCl) [4]. |
| Biotin-Tyramide Concentration | High concentration or long incubation causes high background [5]. | Test a dilution series (e.g., 1:10,000 to 1:1,000) and an incubation time series (2-30 minutes) [5]. |
| Primary & HRP Reagent Concentration | High concentration causes background; too low reduces sensitivity [4] [5]. | Titrate both primary antibody and HRP-conjugated secondary/streptavidin. Using poly-HRP reagents can greatly enhance sensitivity [2]. |
| Hybridization/Wash Stringency | Critical for clean results with certain probes [4]. | Optimize pH and salt concentration of hybridization mix and post-hybridization washes [4]. |
| Endogenous Activity Quenching | Reduces high background [5] [6]. | Quench endogenous peroxidases (3% H2O2) and, if needed, block endogenous biotin [6]. |
This workflow visualizes the key stages and critical optimization points in a typical TSA experiment.
Here are solutions to frequent issues encountered when working with TSA, especially for sensitive applications.
Problem: Excessive or Non-Specific Background Staining
Problem: Weak or Absent Target Signal
Problem: Localization of Signal is Poor (Diffuse)
A major advantage of TSA is the ability to perform multiplexed detection of multiple targets. The covalent nature of tyramide deposition allows for sequential labeling. There are two primary strategies, visualized in the diagram below.
Biotin tyramide is a key reagent in Tyramide Signal Amplification (TSA), an enzyme-mediated method that significantly boosts detection signals for targets like proteins and nucleic acids in situ [1] [2].
The diagram below illustrates the workflow for detecting a target antigen using this method.
The table below summarizes key information about the regular biotin tyramide reagent from commercial and research sources.
| Property / Aspect | Details |
|---|---|
| Chemical Names / Synonyms | Biotin-tyramide, Biotinyl tyramide, Biotin Phenol [4] [5] |
| CAS Number | 41994-02-9 [4] [5] |
| Molecular Formula | C₁₈H₂₅N₃O₃S [4] [5] |
| Molecular Weight | 363.47 g/mol [4] [5] |
| Appearance | White to off-white solid [4] [6] |
| Solubility | Soluble in DMSO and DMF [4] [6] [5] |
| Key Applications | Immunohistochemistry (IHC), Immunocytochemistry (ICC), In Situ Hybridization (ISH/FISH) [1] [2] [7] |
| Reported Sensitivity Gain | Up to 100-fold compared to conventional methods [1] [3] |
A typical protocol for using biotin tyramide in immunohistochemistry involves these core steps [1] [8] [7]:
The search results do not contain specific information on This compound. The "SS" in the name typically denotes a disulfide bridge, which is often incorporated into biochemical reagents to create a cleavable linkage. This feature can be useful for certain experimental procedures, such as eluting bound molecules or reducing background in some applications.
The key distinction lies in the presence of a disulfide bond (S-S) in the spacer arm of cleavable reagents, which allows for the removal of the biotin tag using reducing agents.
| Feature | Cleavable Biotin-Tyramide | Non-Cleavable Biotin-Tyramide |
|---|---|---|
| Core Structure | Includes disulfide bond (S-S) in spacer arm [1] | Lacks a disulfide bond [2] |
| Spacer Arm Length | ~24.3 Å (e.g., NHS-SS-Biotin) [2] [1] | Varies (e.g., 13.5 Å to 29 Å) [2] |
| Key Property | Reversible labeling [1] | Permanent, stable labeling [2] |
| Cleavage Method | Reducing agents (e.g., DTT, TCEP, glutathione) [1] [3] | Not applicable |
| Primary Applications | Multiplexed protein detection, proximity labeling assays, protein trafficking studies [4] [3] | Standard immunohistochemistry, flow cytometry, western blot (single-target) [2] [5] |
| Solubility | Often water-insoluble; requires DMSO/DMF [1] | Many water-soluble options available (e.g., Sulfo-NHS variants) [2] |
| Membrane Permeability | Often cell-permeable [2] [1] | Often cell-impermeable [2] |
The experimental use of these reagents, particularly the cleavable versions, involves specific protocols for labeling and signal removal.
This method, detailed in a proteomic study of the B-cell receptor cluster, uses cleavable biotin-tyramide to label proteins near a target of interest [3].
This advanced workflow utilizes Cleavable Fluorescent Tyramide (CFT) for sequential staining and imaging of multiple proteins in a single sample [6] [4]. The process is cyclical, as shown below.
The performance of any biotin-tyramide system relies on the underlying streptavidin-biotin interaction. The table below summarizes key solution-binding parameters from a detailed kinetic study [1].
| Parameter | Avidin | Streptavidin |
|---|---|---|
| Association Rate Constant (kon) | Slower than diffusion-limited | Faster than avidin, but still slower than diffusion-limited |
| Dissociation Constant (KD) | ~10-15 M | ~10-15 M |
| Activation Energy | Large (6-15 kcal/mol) | Large (6-15 kcal/mol) |
| Site Cooperativity | No cooperativity between tetramer sites | No cooperativity between tetramer sites |
This study concluded that the association rate for streptavidin is slower than a diffusion-limited reaction and has a strong temperature dependence, which are critical considerations for assay design and incubation times [1].
While a specific protocol for "Biotin-SS-Tyramide" was not found, the following established methodologies provide a robust foundation.
This protocol is adapted from Thermo Fisher Scientific's guidelines for their tyramide-based kits (e.g., SuperBoost, Aluora) and is a common starting point [2].
The workflow can be visualized as follows:
For sensitive in situ hybridization (ISH) applications, a study established this optimized protocol for FFPE tissues [6]:
Several companies offer commercial kits that include biotin-tyramide. The table below lists some examples, though specific performance data should be obtained from the manufacturers.
| Product Name | Vendor | Key Features / Components |
|---|---|---|
| Biotin XX Tyramide SuperBoost Kit | Thermo Fisher Scientific | Uses poly-HRP secondary antibodies for increased HRP density and sensitivity [3]. |
| Tyramide Amplification Kit with HRP Streptavidin and Biotin Tyramide | Biotium | Kits include biotin-tyramide, streptavidin-HRP, amplification buffer, and blocking reagent [5]. |
| TSA Plus Biotin System | Akoya Biosciences | Provides 10-20x sensitivity enhancement over regular TSA systems [7]. |
The table below summarizes quantitative and qualitative findings from recent research on TSA-based methods compared to direct detection techniques.
| Aspect | TSA with Biotinyl-Tyramide | Conventional (Direct) Detection | Experimental Context & Citation |
|---|---|---|---|
| Sensitivity (LOD) | 58 fg mL⁻¹ (IL-6 cytokine) [1] | Not specified, but 10x less sensitive than TSA [1] | Multiplex immunoassay in human serum [1] |
| Sensitivity (DNA) | 1 pg (B19 parvovirus DNA) [2] | 10-50x less sensitive than TSA [2] | Dot-blot hybridization assay [2] |
| Multiplexing | Excellent (5 cytokines with no cross-reactivity) [1] | Limited in presented studies | Using encoded hydrogel microparticles [1] |
| Specificity / Signal-to-Noise | 3-fold increase in signal-to-noise ratio after optimization [1] | Higher non-specific background implied [1] | Achieved by blocking unreacted acrylate groups [1] |
| Key Advantage | High signal amplification, enables highly sensitive multiplexing [1] | Simpler workflow, fewer steps | General methodology [3] |
| Primary Limitation | Requires optimization (reaction time, concentration) [1] | Lower sensitivity may preclude detection of low-abundance targets [2] | General methodology |
The high performance of TSA is achieved through carefully optimized protocols. Here are the methodologies from the key studies cited in the table.
This 2025 study developed a multiplex assay for cytokines using encoded hydrogel microparticles and TSA.
Capture: Antibodies are conjugated to the hydrogel microparticles.
Blocking: A critical step to block unreacted acrylate groups on the hydrogel, reducing non-specific binding and improving the signal-to-noise ratio.
Assay Workflow:
Key Optimizations: The study specifically optimized the concentration of the detection antibody, the concentration of biotinyl tyramide, and the TSA reaction time to achieve maximum sensitivity.
This older but foundational study compared TSA to direct detection for nucleic acids.
The following diagram illustrates the fundamental enzymatic reaction that enables the powerful signal amplification of the TSA technique, which is consistent across the various protocols.
The power of TSA lies in this core mechanism: the enzyme HRP uses hydrogen peroxide to generate highly reactive tyramide radicals. These radicals instantly form covalent bonds with electron-rich tyrosine residues on proteins in the immediate vicinity, permanently depositing a high density of labels (like biotin) at the exact site of the target [3]. This creates a strong "signal cloud" for detection.
While the searched studies successfully demonstrate the performance of biotinyl-tyramide, the specific "SS" (disulfide) linker in "this compound" deserves mention. This linker can be cleaved by reducing agents, which is a useful feature not highlighted in the general TSA papers. It allows for signal elution, enabling sequential staining or multiplexing on a single sample by "stripping" the first signal. If this specific capability is crucial for your work, you may want to search for "TSA signal stripping" or "sequential immunofluorescence" protocols.
Biotinyl Tyramide is a key reagent in Tyramide Signal Amplification (TSA), a method that significantly enhances the detection of low-abundance targets in techniques like immunohistochemistry (IHC) and immunofluorescence (ICC) [1] [2] [3]. The core principle involves using Horseradish Peroxidase (HRP) to catalyze the activation of tyramide, leading to the covalent deposition of numerous biotin labels at the target site [2]. This process can increase detection sensitivity by 10 to 100 times or more compared to standard methods [1] [2] [4].
The general workflow for using Biotinyl Tyramide is summarized below:
While direct data on Biotin-SS-Tyramide is unavailable, the table below summarizes the general performance and properties of the standard Biotinyl Tyramide reagent based on the search results.
| Aspect | Details & Performance Data |
|---|---|
| Key Application | Signal amplification for detecting low-abundance targets in IHC, ICC, and FISH [1] [3]. Proximity labeling in techniques like APEX [3]. |
| Reported Sensitivity Gain | 10–100 times more sensitive than standard ICC/IHC/ISH methods [1] [2]. One study reported over 100 times increased sensitivity for immunofluorescent detection [4]. |
| Antibody Consumption | Requires 10–5000 times less primary antibody than standard protocols to achieve the same signal intensity [1]. |
| Documented Experimental Use | Successfully used at 500–1000 µM for biotinylation (biotin-phenol, BP-labelling) of mitochondrial proteins in SH-SY5Y cells [3]. |
| Spatial Resolution | Provides excellent spatial resolution due to the covalent coupling of the activated tyramide, which prevents diffusion from the enzyme site [1] [2]. |
The search results also highlight an emerging alternative and a novel methodological approach:
Biotin tyramide is a key substrate for enzymes like APEX2 in proximity labeling, a technique used to capture protein-protein interactions in living cells for subsequent analysis by mass spectrometry (MS) [1] [2].
| Aspect | Description & Role in Mass Spectrometry |
|---|---|
| Core Function | Substrate for proximity labeling enzymes (e.g., APEX2). Enzyme converts it into a reactive radical that covalently tags nearby proteins with biotin [1] [2]. |
| MS Workflow Role | Biotin tag enables highly specific purification of labeled proteins using streptavidin beads before LC-MS/MS analysis, reducing background and enriching for true interactors [3] [4]. |
| Key Advantage | Allows snapshot of the local proteome in intact cells under near-physiological conditions, capturing membrane proteins and transient interactions often missed by other methods [3]. |
Conventional analysis enriches at the protein level, but advanced methods that directly identify the specific sites of biotinylation offer higher reliability and simplify experimental design [3] [4].
| Method | Principle | Key Performance Advantage |
|---|---|---|
| Conventional Protein-Level Enrichment | Biotinylated proteins are captured on streptavidin beads, digested, and released peptides are analyzed. | Lower specificity; identifies many proteins not directly biotinylated, requiring complex negative controls and ratiometric calculations [4]. |
| Peptide-Level Biotinylation Site ID (Super-Resolution PL) | Biotinylated proteins are digested first, then biotinylated peptides are specifically enriched and eluted for LC-MS/MS. | Higher specificity; direct identification of biotinylation sites provides strong evidence for true interactors, reducing false positives and background [4]. |
The following diagram illustrates the core workflow of APEX2 proximity labeling using biotin tyramide, which is fundamental to the mass spectrometry applications described above.
The high-specificity "Super-Resolution Proximity Labeling" method involves critical steps after the initial labeling is complete.
Since specific data on "Biotin-SS-Tyramide" was not found in the search, here are suggestions to find the information you need:
To implement the controls described above, here are detailed methodological steps based on published protocols.
Protocol for "No Primary Antibody" and "Isotype Control" [1]
Protocol for Comparative Labeling (TSA-MS Ratio) [2] This advanced protocol is used for proteomic discovery rather than imaging.
The following diagram illustrates the logical workflow and critical control points for a typical Biotin-Tyramide proximity labeling experiment, integrating the controls discussed.
To create a comprehensive and authoritative guide, I suggest you consider the following:
| Enzyme / Method | Typical Labeling Radius | Optimal Environment | Key Characteristics |
|---|---|---|---|
| HRP / Biotin-Tyramide | ~0.5 - 1 µm [2] | Oxidizing (e.g., extracellular, lumen of organelles) [4] | High activity; ideal for cell surface labeling, fixed samples, and EM [2] [4]. |
| APEX2 | ~10-20 nm [2] [4] | Reducing (e.g., cytosol, nucleus) [4] | Functions in intracellular environments; faster labeling than BioID [4]. |
| BioID/TurboID | ~10 nm [3] [4] | Reducing (e.g., cytosol, nucleus) [4] | Requires longer labeling times (hours); suitable for capturing transient interactions [3] [4]. |